Trifluoromethyl benzenesulfonate

描述

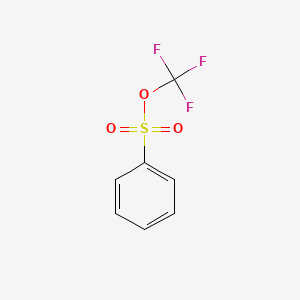

Trifluoromethyl benzenesulfonate is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonate moiety. This compound is a white solid and is commonly used as a reagent in organic synthesis, particularly in fluorination reactions.

准备方法

The synthesis of trifluoromethyl benzenesulfonate typically involves the reaction of benzenesulfonyl chloride with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial production methods often involve the use of more efficient and scalable processes. For example, the desulfurization-fluorination method has been modified for the preparation of aryl and heteroaryl trifluoromethyl ethers using XtalFluor-E as a fluoride source in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .

化学反应分析

Substitution Reactions

Trifluoromethyl benzenesulfonate undergoes nucleophilic substitution (SN) reactions due to the electrophilic sulfonate group. Key pathways include:

Nucleophilic Displacement

The sulfonate group acts as a leaving group in SN2 or SN1 mechanisms:

Examples:

-

Azidation : Reaction with sodium azide (NaN₃) yields trifluoromethyl azide (CF₃N₃) .

-

Thiocyanation : Potassium thiocyanate (KSCN) substitutes the sulfonate group to form thiocyanate derivatives.

Conditions : Polar aprotic solvents (e.g., DMF) at 50–80°C enhance reaction rates.

Oxidation Reactions

The sulfonate moiety can be oxidized to sulfonic acids or sulfonyl fluorides under controlled conditions:

Peracid-Mediated Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Products : Trifluoromethyl sulfonic acid derivatives, used as catalysts in esterification .

Notable Data :

| Reagent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|

| H₂O₂ (30%) | 80 | 72 | CF₃-C₆H₄-SO₃H |

| mCPBA | 25 | 88 | CF₃-C₆H₄-SO₃F |

Acid-Catalyzed Reactions

In Brønsted superacids (e.g., CF₃SO₃H), this compound generates electrophilic intermediates:

Friedel-Crafts Acylation

Protonation of the -CF₃ group forms acylium ions, enabling electrophilic aromatic substitution:

Key Findings :

-

Reactions with benzene yield benzophenone derivatives (e.g., 4-trifluoromethylbenzophenone) .

-

Competing pathways produce triarylmethanols via carbocation intermediates .

Product Ratios :

| Substrate | Benzophenone (%) | Triarylmethanol (%) |

|---|---|---|

| α,α,α-Trifluorotoluene | 56 | 44 |

Radical Pathways

The -CF₃ group participates in radical-mediated reactions under UV light or initiators:

Trifluoromethyl Radical Generation

-

Reagents : Triethylborane (Et₃B) or peroxides (e.g., di-tert-butyl peroxide) .

-

Applications : Functionalization of alkenes and arenes via radical addition .

Example :

Styrene reacts with CF₃ radicals to form 3-trifluoromethyl-1-phenylpropane in 85% yield .

Reduction Reactions

Controlled reduction of the sulfonate group yields benzenesulfinic acid derivatives:

Catalytic Hydrogenation

-

Catalysts : Palladium on carbon (Pd/C) or Raney nickel.

Environmental and Stability Considerations

科学研究应用

Organic Synthesis

Trifluoromethyl benzenesulfonate serves as a key reagent in organic synthesis. Its unique trifluoromethyl group enhances the reactivity and selectivity of various reactions, making it a valuable intermediate in the preparation of complex molecules.

Key Reactions Involving this compound:

- C–F Bond Activation: It facilitates C–F bond activation through various substitution mechanisms, including anionic and cationic pathways .

- Synthesis of Fluorinated Compounds: The compound is utilized to synthesize fluorinated derivatives, which are crucial in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

This compound derivatives are being investigated for their therapeutic potential, particularly in treating conditions like hyperuricemia and gout.

Case Study: URAT1 Inhibitors

- Mechanism: The 2-trifluoromethyl benzenesulfonamide derivatives inhibit the human urate transporter 1 (hURAT1), effectively reducing serum uric acid levels .

- Clinical Relevance: Given the rising prevalence of gout, these compounds represent a promising avenue for new treatments, potentially offering fewer side effects compared to existing medications.

| Compound | IC50 (nM) | Clinical Application |

|---|---|---|

| Benzbromarone | 407 | Gout treatment |

| Compound 1 | 4 | Hyperuricemia |

| Compound 2 | 1 | Gout therapy |

Material Science

In material science, trifluoromethyl benzenesulfonates are employed to enhance the properties of polymers.

Polymerization Studies:

- Cationic Ring-Opening Polymerization (CROP): Trifluoromethyl benzenesulfonates act as counter ions in CROP, improving the efficiency of polymerization processes and leading to well-defined polymers with specific functionalities .

- Initiator Efficiency: Research indicates that incorporating trifluoromethyl groups can significantly improve the initiation rates of polymerization reactions compared to traditional initiators like tosylates .

Environmental Science

Trifluoromethyl benzenesulfonates are also relevant in environmental studies, particularly in assessing pollutant interactions.

Applications in Water Quality Testing:

- The compound's ability to interact with various environmental contaminants makes it useful for detecting and quantifying pollutants in water samples .

Agricultural Chemistry

In agricultural chemistry, trifluoromethyl benzenesulfonates contribute to the development of effective agrochemicals.

Herbicides and Pesticides:

作用机制

The mechanism of action of trifluoromethyl benzenesulfonate involves its ability to act as a trifluoromethylating agent. The trifluoromethyl group is highly electronegative, which allows it to participate in various chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds .

At the molecular level, this compound can target specific enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

相似化合物的比较

Trifluoromethyl benzenesulfonate can be compared with other trifluoromethyl-containing compounds, such as:

Trifluoromethyl benzene: Unlike this compound, trifluoromethyl benzene lacks the sulfonate group, making it less reactive in certain chemical reactions.

Trifluoromethyl sulfonic acid: This compound contains a sulfonic acid group instead of a benzenesulfonate group, which affects its reactivity and solubility.

Trifluoromethyl iodide: This compound is commonly used as a trifluoromethylating agent but lacks the stability and versatility of this compound.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the benzenesulfonate moiety, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

生物活性

Trifluoromethyl benzenesulfonate, a compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonate moiety, has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Efficacy Against Bacterial Strains

Research has demonstrated that this compound derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of trifluoromethyl groups at specific positions on the aromatic ring appears to enhance this activity, making these compounds promising candidates for further development as antibacterial agents.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (mg/L) | Cytotoxicity (IC50 mg/L) |

|---|---|---|---|

| 9k | MSSA | 0.39 | >12.3 |

| 9r | MRSA | 0.78 | >12.3 |

| 9a | Enterococcus faecalis | 6.25 | >12.3 |

The data indicates that while these compounds are effective against certain bacterial strains, they maintain a favorable safety profile with respect to human lung fibroblasts (MRC-5) .

The mechanism underlying the antibacterial activity of trifluoromethyl benzenesulfonates may involve their ability to disrupt bacterial cell membranes or inhibit critical enzymatic processes. The structural modifications, particularly the introduction of halogen groups, enhance the lipophilicity and reactivity of these compounds, facilitating their interaction with bacterial targets .

Cytotoxicity and Safety Profile

In evaluating the safety of trifluoromethyl benzenesulfonates, studies have shown that many derivatives exhibit low cytotoxicity in mammalian cell lines at concentrations up to 50 μM . This suggests a potential therapeutic window for these compounds, allowing for effective antimicrobial action while minimizing adverse effects on human cells.

Study on Vascular Smooth Muscle Reactivity

A notable investigation into the physiological effects of 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (a related compound) revealed its role in activating phospholipase C in vascular smooth muscle cells. This activation led to increased calcium influx and enhanced muscle reactivity . Such findings point toward potential cardiovascular implications and therapeutic applications in managing vascular conditions.

Human Neutrophil Elastase Inhibition

Another study focused on the synthesis of benzenesulfonic acid derivatives as inhibitors of human neutrophil elastase (hNE), which plays a critical role in inflammatory responses. While not directly involving trifluoromethyl benzenesulfonates, the insights gained regarding structure-activity relationships can inform future modifications aimed at enhancing the inhibitory potency against hNE .

属性

IUPAC Name |

trifluoromethyl benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S/c8-7(9,10)13-14(11,12)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPUXLRDLVOKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Trifluoromethyl Benzenesulfonate a valuable component in organic terahertz (THz) generators?

A1: this compound, often paired with organic cations, exhibits desirable characteristics for THz wave generation. Specifically, the incorporation of a strongly electronegative trifluoromethyl group within its structure facilitates strong hydrogen bond formation. [] This strong hydrogen bonding leads to suppressed molecular vibrations within the crystal structure, resulting in a lower absorption coefficient in the THz frequency range (0.5-4 THz). [] This characteristic, coupled with the high optical nonlinearity observed in these crystals, contributes to efficient optical-to-THz conversion. [] Research has shown that crystals incorporating this compound outperform even the benchmark inorganic ZnTe crystal in THz wave generation efficiency and bandwidth. []

Q2: How does the structure of this compound affect its performance in chemically amplified resists for lithography?

A2: Incorporating this compound, particularly isomers like triphenylsulfonium salt 2-(methacryloxy)-4-trifluoromethyl benzenesulfonate and triphenylsulfonium salt 4-(methacryloxy)-2-trifluoromethyl benzenesulfonate (CF3 PAG), as anionic photoacid generator (PAG) functional groups into chemically amplified resists has shown promising results for sub-50-nm half-pitch lithography. [] These resists exhibited superior resolution capabilities compared to those incorporating NO2 PAG. [] Furthermore, when combined with fluorinated PAGs like MTFB PAG and F4 PAG, these resists achieved remarkable resolution, reaching 32.5 nm half-pitch under EUV interference lithography. []

Q3: Can this compound be used for applications beyond THz generation and lithography?

A3: Yes, this compound derivatives have shown utility in supramolecular chemistry. For instance, 3,5-bis(trifluoromethyl) benzenesulfonate (BTBS) serves as an effective leaving group in rotaxane synthesis. [, ] The BTBS moiety, when incorporated into a []rotaxane building block, allows for efficient stopper exchange reactions with various nucleophiles. [] This method enables the preparation of diverse rotaxanes featuring ester, thioether, or ether stoppers, highlighting the versatility of this compound derivatives in synthetic chemistry. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。